N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide
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Overview
Description
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound was initially developed as an anticancer agent and has shown promising results in preclinical and clinical studies. BAY 43-9006 has also been investigated for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and pulmonary fibrosis.
Mechanism of Action
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 exerts its anticancer effects by inhibiting the activity of RAF kinase, a protein kinase involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 can prevent the activation of downstream signaling pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has also been shown to inhibit the activity of fibroblasts, which may be beneficial in the treatment of pulmonary fibrosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 in lab experiments is its specificity for RAF kinase, which allows for targeted inhibition of this protein kinase. However, one limitation of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Future Directions
There are several future directions for research on N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006. One area of interest is in the development of combination therapies, where N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 is used in combination with other anticancer agents to enhance its efficacy. Another area of interest is in the development of new formulations of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 that may improve its bioavailability and reduce its toxicity. Finally, further research is needed to investigate the potential uses of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 in the treatment of other diseases beyond cancer, such as rheumatoid arthritis, psoriasis, and pulmonary fibrosis.
Synthesis Methods
The synthesis of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 involves the reaction between 4-bromo-2,6-dimethylaniline and 3-fluoro-4-aminobenzamide in the presence of carbon disulfide. The resulting product is then purified through recrystallization to obtain pure N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006.
Scientific Research Applications
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic uses in cancer treatment. It has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has also been investigated for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and pulmonary fibrosis.
properties
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2OS/c1-9-6-12(17)7-10(2)14(9)19-16(22)20-15(21)11-4-3-5-13(18)8-11/h3-8H,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFLHKDRKTQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC(=CC=C2)F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide |
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